molecular formula C21H22N2O4 B2738997 N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797642-30-8

N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2738997
CAS No.: 1797642-30-8
M. Wt: 366.417
InChI Key: PUYJOEPXQVBAKH-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide, also known as EOPB, is a novel compound with potential therapeutic applications. It belongs to the class of spiro compounds, which are characterized by a unique ring structure that confers specific properties. EOPB has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds with benzofuran and piperidine components has shown potential in the development of novel pharmaceuticals. For example, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This demonstrates the potential therapeutic applications of structurally similar compounds in treating inflammation and pain.

Drug Metabolism and Pharmacokinetics

The study of drug metabolism is crucial for developing effective and safe pharmaceuticals. Renzulli et al. (2011) explored the metabolism of SB-649868, a compound with a benzofuran core, revealing insights into its elimination and the formation of metabolites (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011). Understanding such metabolic pathways is essential for the development of new drugs, including those with benzofuran and piperidine motifs.

Receptor Binding and Mechanisms of Action

Compounds featuring benzofuran and piperidine structures have been studied for their binding to biological receptors, indicating potential applications in treating various disorders. For instance, Marriott et al. (2012) synthesized benzofuran-2-carboxamide ligands with high affinity for sigma-1 receptors, highlighting the therapeutic potential in neuropsychiatric and neurodegenerative diseases (Marriott, Morrison, Moore, Olubajo, & Stewart, 2012). Such research underscores the importance of understanding the interactions between synthetic compounds and biological targets for drug development.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-26-18-10-6-5-9-17(18)22-20(25)23-13-11-21(12-14-23)16-8-4-3-7-15(16)19(24)27-21/h3-10H,2,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJOEPXQVBAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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